molecular formula C13H12N4O4S B2703481 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 905694-28-2

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No. B2703481
CAS RN: 905694-28-2
M. Wt: 320.32
InChI Key: VGALUCJWWFCSPX-UHFFFAOYSA-N
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Description

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is commonly known as MPA and is used as a biochemical tool to study various biological processes.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound is part of a class of potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. Research by Gangjee et al. (2008) on analogues with similar structures showed that these compounds could serve as potent inhibitors, suggesting applications in cancer chemotherapy due to their ability to inhibit cell growth by targeting TS and DHFR simultaneously. The study highlighted the synthesis and enzymatic inhibitory activities of these compounds, emphasizing their potential as dual-action antitumor agents (Gangjee et al., 2008).

Crystal Structure Analysis

Subasri et al. (2016, 2017) conducted studies on the crystal structures of related compounds, providing insights into their molecular conformations. These investigations are crucial for understanding the compound's interactions at the molecular level, which is essential for drug design and development. The crystal structure analysis reveals how molecular folding and intramolecular hydrogen bonding contribute to the compound's stability and reactivity (Subasri et al., 2016); (Subasri et al., 2017).

Antiviral and Antimicrobial Applications

Research into the antiviral and antimicrobial potential of related compounds has been conducted, with some studies focusing on the synthesis and evaluation against various pathogens. For example, Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives, suggesting that these compounds could be effective against certain bacterial and fungal strains. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antitumor Activity

The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as studied by Hafez and El-Gazzar (2017), show that certain derivatives possess potent anticancer properties. These findings contribute to the ongoing search for more effective cancer treatments, showcasing the therapeutic potential of pyrimidine derivatives in oncology (Hafez & El-Gazzar, 2017).

Molecular Structure and Drug Design

Investigations into the molecular structure, drug likeness, and molecular docking of similar compounds, such as the study by Mary et al. (2020), provide a quantum chemical insight into their potential as novel anti-COVID-19 molecules. This research underscores the importance of structural analysis and computer-aided drug design in identifying and optimizing potential therapeutic agents against emerging diseases (Mary et al., 2020).

properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-8-5-12(16-13(19)14-8)22-7-11(18)15-9-3-2-4-10(6-9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALUCJWWFCSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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